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molecular formula C13H8F2O B1611384 4-(3,4-Difluorophenyl)benzaldehyde CAS No. 135862-45-2

4-(3,4-Difluorophenyl)benzaldehyde

Cat. No. B1611384
M. Wt: 218.2 g/mol
InChI Key: CFPZRONYLRQBAU-UHFFFAOYSA-N
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Patent
US05322638

Procedure details

A mixture of 5.4 g of 2-(3',4'-difluoro-4-biphenylyl)dioxolane; 100 ml of toluene and 20 ml of formic acid was stirred for 16 hours. The formic acid phase was separated and the toluene phase was washed neutral with two 50 ml portions of saturated sodium hydrogen carbonate solution and three 75 ml portions of water, dried over sodium sulphate and concentrated. There were obtained 4.3 g of p-(3,4-difluorophenyl)benzaldehyde.
Name
2-(3',4'-difluoro-4-biphenylyl)dioxolane
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([CH:15]3OCC[O:16]3)=[CH:11][CH:10]=2)[CH:5]=[CH:6][C:7]=1[F:8].C1(C)C=CC=CC=1>C(O)=O>[F:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([CH:15]=[O:16])=[CH:11][CH:10]=2)[CH:5]=[CH:6][C:7]=1[F:8]

Inputs

Step One
Name
2-(3',4'-difluoro-4-biphenylyl)dioxolane
Quantity
5.4 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)C1=CC=C(C=C1)C1OCCO1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The formic acid phase was separated
WASH
Type
WASH
Details
the toluene phase was washed neutral with two 50 ml portions of saturated sodium hydrogen carbonate solution and three 75 ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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